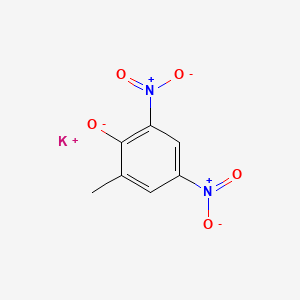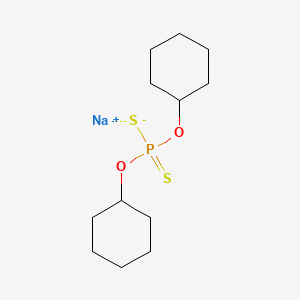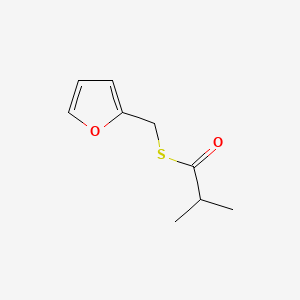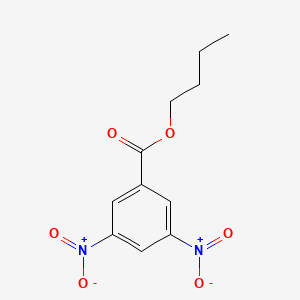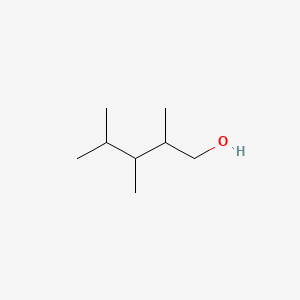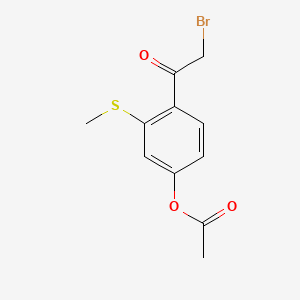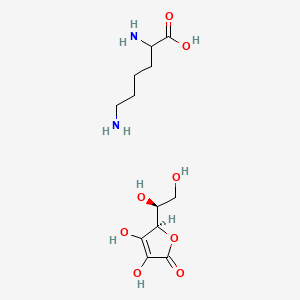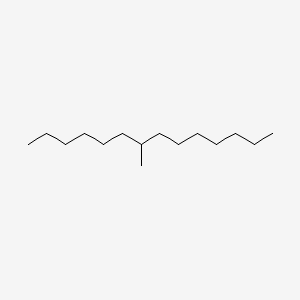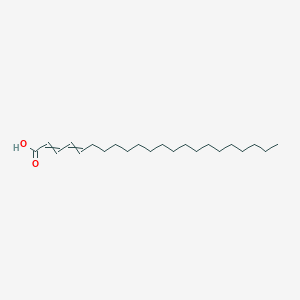
Ethylhexadecyldimethylammonium phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethylhexadecyldimethylammonium phenolate involves the reaction of ethylhexadecyldimethylammonium bromide with sodium phenolate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethylhexadecyldimethylammonium phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethylhexadecyldimethylammonium phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the formulation of certain industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium phenolate involves its interaction with cellular membranes and proteins. It can modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its binding to molecular targets, such as ion channels and transporters, which influence various physiological processes .
Comparison with Similar Compounds
Ethylhexadecyldimethylammonium phenolate can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.
Cetyltrimethylammonium bromide: Commonly used as a surfactant and in DNA extraction protocols.
Didecyldimethylammonium chloride: Used in disinfectants and as a biocide.
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
85940-59-6 |
|---|---|
Molecular Formula |
C26H49NO |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;phenoxide |
InChI |
InChI=1S/C20H44N.C6H6O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-6-4-2-1-3-5-6/h5-20H2,1-4H3;1-5,7H/q+1;/p-1 |
InChI Key |
OLVQJAVLGPPFLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
